REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.COC1C=CC=CC=1OC>>[CH3:6][O:5][C:3]([CH2:2][O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4]
|
Name
|
|
Quantity
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94 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)COC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |